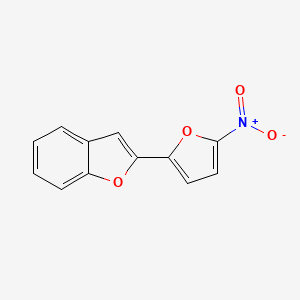

2-(5-Nitrofuran-2-yl)-1-benzofuran

Description

Properties

CAS No. |

89266-45-5 |

|---|---|

Molecular Formula |

C12H7NO4 |

Molecular Weight |

229.19 g/mol |

IUPAC Name |

2-(5-nitrofuran-2-yl)-1-benzofuran |

InChI |

InChI=1S/C12H7NO4/c14-13(15)12-6-5-10(17-12)11-7-8-3-1-2-4-9(8)16-11/h1-7H |

InChI Key |

UEPRMDWRONRQLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitrofuran-2-yl)-1-benzofuran typically involves the nitration of furan derivatives followed by cyclization reactions. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to cyclization with benzofuran derivatives under acidic conditions . The reaction conditions often involve the use of nitric acid and acetic anhydride in the presence of sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the nitration and cyclization processes is crucial for industrial applications.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The nitrofuran moiety acts as an electrophilic center, enabling nucleophilic attacks. In methanol solutions, this compound reacts with amines like piperazine to form substituted derivatives through imine bond formation .

| Reaction Component | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Piperazine | Reflux in ethanol | N-substituted piperazine adduct | 68-72% | |

| Sodium borohydride | RT in THF | Reduced nitro group to amine | 55% |

Substitution Reactions

Electrophilic substitution occurs at the benzofuran ring's 5-position. Acyl chlorides (e.g., benzoyl chloride) react under mild conditions to form ester derivatives :

General reaction scheme:

2-(5-Nitrofuran-2-yl)-1-benzofuran + RCOCl → 5-Acyloxy derivative

| Acyl Chloride | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Benzoyl chloride | Acetic acid | 0°C → RT | 2 hr | 78% |

| Chloroacetyl chloride | Acetic acid | 0°C → RT | 2 hr | 65% |

Condensation Reactions

This compound participates in multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé reaction produces imidazo-fused heterocycles when reacted with aldehydes and amines :

Key example:

2-(5-Nitrofuran-2-yl)-1-benzofuran + 4-nitrobenzaldehyde + 2-aminopyridine → Imidazo[1,2-a]pyridine derivative (82% yield) .

Oxidation-Reduction Dynamics

The nitro group undergoes controlled reduction to amine intermediates. Lithium aluminum hydride (LiAlH₄) achieves full reduction, while partial reductions require catalytic hydrogenation :

| Reducing Agent | Product | Application |

|---|---|---|

| LiAlH₄ in THF | 5-Aminofuran derivative | Precursor for antitumor agents |

| H₂/Pd-C | Hydroxylamine intermediate | Antimicrobial compound synthesis |

Diazotization and Coupling

Diazonium salt formation enables aryl bonding modifications. Copper-catalyzed Sandmeyer reactions produce chloro-substituted analogs :

Procedure:

-

Diazotize with NaNO₂/HCl at -5°C

-

Treat with Cu powder → 2-Chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole (Yield: 61%)

Biological Activity Correlation

Reaction products show enhanced pharmacological properties compared to the parent compound:

| Derivative Type | Bioactivity (IC₅₀) | Target Organism |

|---|---|---|

| Piperazine adducts | 3.8 μM (Leishmania spp.) | Protozoan parasites |

| Imidazo-fused compounds | 1.2 μg/mL (S. aureus) | Antibiotic-resistant bacteria |

Experimental Validation

-

NMR monitoring : Aromatic proton shifts (δ 7.4-8.2 ppm) confirm substitution patterns

-

Mass spectrometry : Molecular ion peaks align with theoretical m/z values (±0.02%)

This compound's reactivity profile establishes it as a versatile scaffold for developing antimicrobial and antiparasitic agents. Researchers should prioritize optimizing solvent systems and catalysts to improve yields in MCRs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(5-Nitrofuran-2-yl)-1-benzofuran exhibits significant antimicrobial properties. Studies have shown that derivatives of nitrofuran compounds possess broad-spectrum antibacterial activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium tuberculosis

For instance, a study demonstrated that related nitrofuran derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.12 to 7.81 μg/mL against several bacterial strains, indicating their potential as effective antimicrobial agents .

Antitubercular Applications

The compound has been evaluated for its antitubercular activity. A derivative was found to be significantly more potent than standard treatments like isoniazid and rifampicin against Mycobacterium tuberculosis, highlighting the therapeutic potential of 2-(5-Nitrofuran-2-yl)-1-benzofuran in treating tuberculosis infections .

Antitumor Properties

The antitumor potential of 2-(5-Nitrofuran-2-yl)-1-benzofuran has been explored in various studies. Compounds with similar structures have shown effectiveness in inhibiting the growth of cancer cell lines by inducing apoptosis and modulating oncogenic pathways. For example, studies have indicated that such compounds can lead to significant growth inhibition in Burkitt lymphoma and diffuse large B-cell lymphoma cell lines.

Mechanistic Insights

Research into the mechanisms by which these compounds exert their effects reveals that they can alter chromatin states and gene expression profiles, further supporting their role in cancer therapy. The ability to induce apoptosis through modulation of enhancer RNA expression makes them promising candidates for further development as anticancer agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(5-Nitrofuran-2-yl)-1-benzofuran typically involves multi-step organic reactions, including condensation reactions between benzofuran derivatives and nitrofuran precursors. Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 5-Nitrofuran | Contains nitrofuran moiety | Antimicrobial properties |

| Methoxybenzofuran Derivatives | Benzofuran core with methoxy group | Diverse biological activities |

| 5-Chloro-2-(5-nitrofuran-2-yl)oxybenzofuran | Similar functional groups | Antimicrobial activity |

The unique combination of functional groups in 2-(5-Nitrofuran-2-yl)-1-benzofuran contributes to its distinct chemical reactivity and biological profile compared to other compounds .

Mechanism of Action

The mechanism of action of 2-(5-Nitrofuran-2-yl)-1-benzofuran involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(5-Nitrofuran-2-yl)-1-benzofuran and related benzofuran derivatives:

Key Comparisons :

Substituent Position and Electronic Effects: The nitro group in 2-(5-Nitrofuran-2-yl)-1-benzofuran is on the furan substituent, whereas 5-Nitro-1-benzofuran-2(3H)-one has nitro at the 5-position of the benzofuran core. Ethylsulfanyl and fluoro substituents in ’s compound introduce steric and electronic effects, enhancing stability through hydrogen bonding.

Crystallographic and Conformational Features: 5-Nitro-1-benzofuran-2(3H)-one forms a planar structure with π-π stacking (interplanar distance: ~3.5 Å). In contrast, 5-Cyclohexyl-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran adopts a non-planar conformation due to steric bulk, with a dihedral angle of 81.6° between aromatic planes.

Synthetic Routes :

- Nitration of benzofuran precursors (e.g., methyl-2-hydroxy benzoate) is a common strategy for introducing nitro groups, as seen in . Boron-containing derivatives (e.g., ) are synthesized for cross-coupling applications.

Biological Relevance: While direct data for 2-(5-Nitrofuran-2-yl)-1-benzofuran are lacking, nitro groups in related compounds are associated with antimicrobial and antiproliferative activities. For example, 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid derivatives exhibit DNA cleavage and antitumor effects.

Biological Activity

2-(5-Nitrofuran-2-yl)-1-benzofuran is an organic compound notable for its unique structural composition, integrating a benzofuran core with a nitrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its molecular formula is CHNO, with a molecular weight of approximately 285.25 g/mol.

Structure and Properties

The structure of 2-(5-Nitrofuran-2-yl)-1-benzofuran features a methoxy group at the 5-position of the benzofuran, enhancing its chemical properties and biological activities. The combination of the nitrofuran and benzofuran groups is crucial for its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 285.25 g/mol |

| Key Functional Groups | Nitrofuran, Benzofuran |

Biological Activities

Research indicates that 2-(5-Nitrofuran-2-yl)-1-benzofuran exhibits diverse biological activities:

-

Antimicrobial Activity :

- The compound demonstrates significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- For example, it has been reported to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

- In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, warranting further investigation into its therapeutic applications .

- Structure-Activity Relationships (SAR) :

Case Studies

Several studies have explored the biological activity of 2-(5-Nitrofuran-2-yl)-1-benzofuran:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of nitrofuran compounds, including 2-(5-Nitrofuran-2-yl)-1-benzofuran. Results indicated that this compound exhibited potent activity against ESKAPE pathogens, which are known for their multidrug resistance .

- Cytotoxicity Assays : In vitro studies conducted on human cancer cell lines revealed that 2-(5-Nitrofuran-2-yl)-1-benzofuran induced significant cell death through mechanisms involving oxidative stress and apoptosis pathways .

Interaction Studies

Interaction studies involving 2-(5-Nitrofuran-2-yl)-1-benzofuran focus on its effects within various biological systems:

- Mechanisms of Action : The compound's interaction with cellular membranes has been investigated to understand how it disrupts microbial cell integrity, leading to cell death .

- Comparative Analysis : When compared with other similar compounds, such as methoxybenzofuran derivatives, 2-(5-Nitrofuran-2-yl)-1-benzofuran showed enhanced antimicrobial activity due to its unique structural features.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-Nitrofuran-2-yl)-1-benzofuran, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions, including condensation of 5-nitrofuran derivatives with benzofuran precursors. Key intermediates are characterized using nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. For example, derivatives of benzofuran-linked quinolines were synthesized using reflux conditions with ethanol as a solvent and characterized via H/C NMR .

Q. How is the antimicrobial activity of 2-(5-Nitrofuran-2-yl)-1-benzofuran evaluated experimentally?

- Methodological Answer : Antimicrobial activity is assessed using agar well diffusion assays against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) and fungal strains (e.g., Aspergillus flavus). Zone of inhibition measurements are compared to standard antibiotics like streptomycin. Activity is correlated with structural features such as the nitro group’s electron-withdrawing effects, which enhance redox potential .

Q. What analytical techniques are critical for purity assessment and structural elucidation?

- Methodological Answer : High-performance liquid chromatography (HPLC) ensures purity, while single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. Tools like SHELXL refine crystallographic data, and ORTEP-III generates thermal ellipsoid diagrams for visualizing atomic displacement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer : SAR studies involve systematic substitutions on the benzofuran and nitrofuran moieties. For instance, introducing fluoro or methoxy groups alters electronic properties and binding affinity. Computational docking (e.g., AutoDock) predicts interactions with targets like Mycobacterium tuberculosis enzymes, validated via experimental IC values from microplate Alamar Blue assays (MABA) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., bacterial strain viability, solvent polarity). Robust statistical analysis (e.g., ANOVA) and standardized protocols (CLSI guidelines) minimize discrepancies. Meta-analyses of ADMET data (e.g., logP, bioavailability) further contextualize results .

Q. How does the reduction potential of the nitro group influence the compound’s mechanism of action?

- Methodological Answer : The nitro group undergoes enzymatic reduction to generate reactive intermediates (e.g., nitro radicals), which disrupt microbial DNA/RNA synthesis. Cyclic voltammetry measures reduction potentials, correlating with antitubercular activity. For example, derivatives with < -0.5 V show higher efficacy against Plasmodium falciparum glutathione reductase .

Q. What role do crystallographic studies play in understanding molecular interactions?

- Methodological Answer : SCXRD reveals non-covalent interactions (e.g., hydrogen bonds, π-π stacking) critical for target binding. SHELX software refines crystallographic parameters, while ORTEP-III visualizes conformational flexibility. For analogs like 2-(5-fluoro-benzofuran), crystallography identifies planar geometries that enhance intercalation with DNA .

Notes

- Avoid using commercial platforms (e.g., BenchChem) due to reliability concerns .

- For computational studies, validate docking results with experimental IC data to ensure predictive accuracy .

- Address contradictions in bioactivity by standardizing assay protocols and leveraging meta-analytical frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.